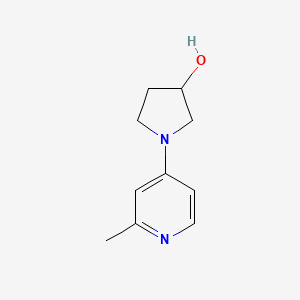![molecular formula C23H23N5O3 B2508324 N-(2-((3-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)-3,4-dimethylbenzamide CAS No. 1021098-75-8](/img/structure/B2508324.png)
N-(2-((3-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)-3,4-dimethylbenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound N-(2-((3-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)-3,4-dimethylbenzamide is a synthetic molecule that likely belongs to a class of heterocyclic compounds featuring a triazolo[4,3-b]pyridazine core. This core is a fused bicyclic structure consisting of a triazole ring joined to a pyridazine ring. The molecule also contains a methoxyphenyl group, suggesting potential for interaction with biological systems, and a benzamide moiety, which is a common pharmacophore in drug design due to its bioactive properties.
Synthesis Analysis
The synthesis of related heterocyclic compounds has been described in the literature. For instance, derivatives of 3-phenyl-1,5-dimethyl-1H-[1,2,4]triazolo[4',3':1,2]pyrimido[4,5-e][1,3,4]oxadiazines were synthesized through heterocyclisation involving hydrazino derivatives with aromatic aldehydes or carbon disulfide and alkyl halides . Although the specific synthesis of N-(2-((3-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)-3,4-dimethylbenzamide is not detailed, similar synthetic strategies could potentially be applied.
Molecular Structure Analysis
The molecular structure of such compounds is characterized by the presence of multiple rings that can influence the molecule's electronic distribution and, consequently, its reactivity and interaction with biological targets. The methoxy group and the benzamide moiety are likely to play a significant role in the molecule's binding affinity to its targets due to their electron-donating and hydrogen bond-accepting properties, respectively.
Chemical Reactions Analysis
The chemical reactivity of related compounds includes the formation of sulfanyl derivatives, as seen in the synthesis of [(1,5-Dimethyl-3-phenyl-1H-[1,2,4]triazolo[4',3':1,2]pyrimido[4,5-e][1,3,4]oxadiazin-7-yl) sulfanyl]methyl cyanide . This suggests that the triazolo[4,3-b]pyridazine core can undergo substitution reactions, which could be useful for further chemical modifications of the compound.
Physical and Chemical Properties Analysis
While the physical and chemical properties of N-(2-((3-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)-3,4-dimethylbenzamide are not explicitly provided, related compounds have been synthesized in ionic liquids, which are known for their advantageous properties such as good yields, environmental friendliness, and mild reaction conditions . This suggests that the synthesis of similar compounds can be optimized using such innovative media.
Aplicaciones Científicas De Investigación
Antiproliferative Activity
- Studies have found that derivatives of [1,2,4]triazolo[4,3-b]pyridazine, similar to the chemical , exhibit significant antiproliferative activities. These compounds have been shown to inhibit the proliferation of endothelial and tumor cells (Ilić et al., 2011).
Antimicrobial Evaluation
- Novel series of polynuclear pyrido[1',2':2,3][1,2,4]triazolo[1,5-c]quinazolines, which include structures related to the chemical in focus, have been synthesized and shown to possess antimicrobial activity (El‐Kazak & Ibrahim, 2013).
Study of Structural Modifications and Biological Potential
- The modification of molecules with 1,2,4-triazole and pyrazole fragments, similar to the chemical being discussed, has been studied for their potential to influence various types of biological activities. These studies explore the interaction with various biological targets (Fedotov et al., 2022).
Antioxidant Ability
- Certain derivatives related to the compound of interest have demonstrated significant antioxidant ability. For example, compounds with 6-amino-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-3-yl structures have been evaluated for their antioxidant properties (Shakir et al., 2017).
Antitumor Activity
- Research has also indicated the antitumor activity of derivatives similar to N-(2-((3-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)-3,4-dimethylbenzamide. These compounds show promise in inhibiting a wide range of cancer cell lines (Yanchenko et al., 2020).
Direcciones Futuras
Propiedades
IUPAC Name |
N-[2-[[3-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]oxy]ethyl]-3,4-dimethylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23N5O3/c1-15-4-5-18(14-16(15)2)23(29)24-12-13-31-21-11-10-20-25-26-22(28(20)27-21)17-6-8-19(30-3)9-7-17/h4-11,14H,12-13H2,1-3H3,(H,24,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IBRZLBWMHPHZDB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)NCCOC2=NN3C(=NN=C3C4=CC=C(C=C4)OC)C=C2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23N5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-((3-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)-3,4-dimethylbenzamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Methyl 1-[(dimethylamino)sulfonyl]prolinate](/img/structure/B2508242.png)
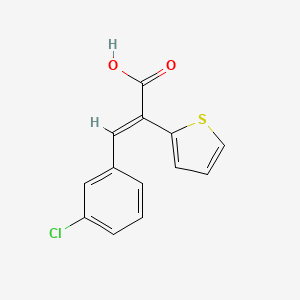

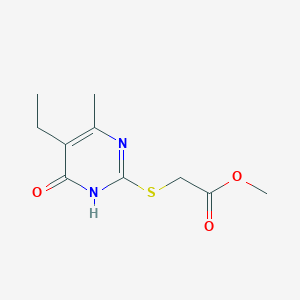
![6-((4-chlorophenyl)sulfonyl)-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)nicotinamide](/img/structure/B2508249.png)
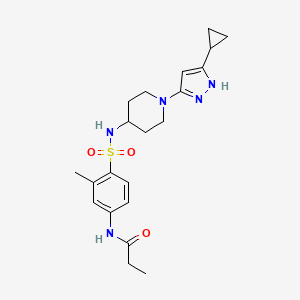
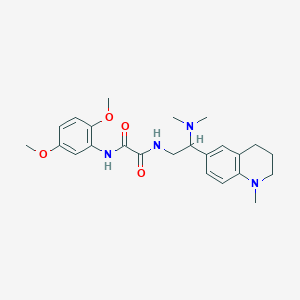
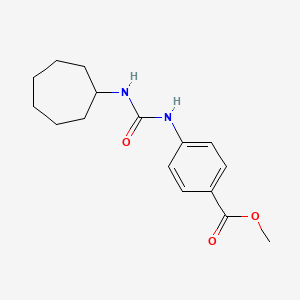
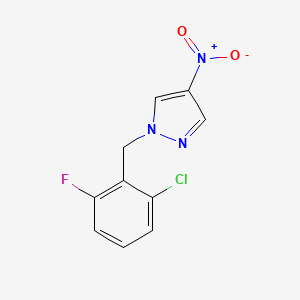
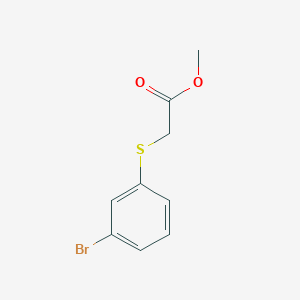
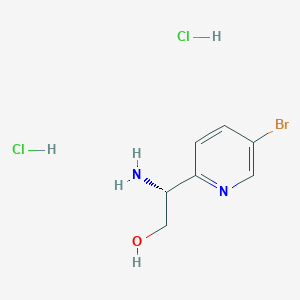
![Tert-butyl 2-[(2R)-piperidin-2-YL]acetate](/img/structure/B2508260.png)
![6-Oxo-6H-anthra[1,9-cd]isoxazole-3-carboxylic acid methyl ester](/img/structure/B2508262.png)
